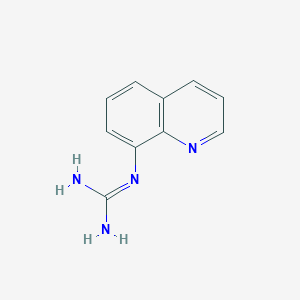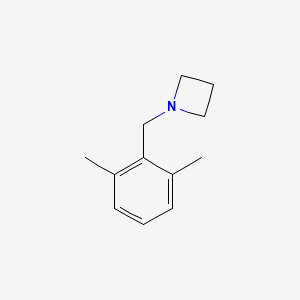
1-(2,6-Dimethylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylbenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
The synthesis of 1-(2,6-Dimethylbenzyl)azetidine can be achieved through various methods. . This method is efficient for producing functionalized azetidines. Additionally, metalated azetidines and practical C(sp3)–H functionalization have been explored for synthesizing azetidines . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2,6-Dimethylbenzyl)azetidine undergoes several types of chemical reactions due to its strained ring structure. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Substitution: The benzyl group can undergo substitution reactions, introducing different functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethylbenzyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylbenzyl)azetidine exerts its effects involves interactions with molecular targets and pathways influenced by its azetidine ring. The ring strain and the presence of the benzyl group can affect its binding to enzymes and receptors, leading to various biological activities . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
1-(2,6-Dimethylbenzyl)azetidine can be compared with other azetidines and related compounds:
Azetidine: The parent compound, which lacks the benzyl group, has different reactivity and stability.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different chemical behavior.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |
InChI Key |
SZKQFCIWFIBJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


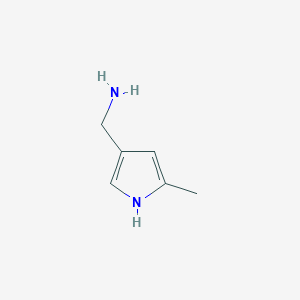

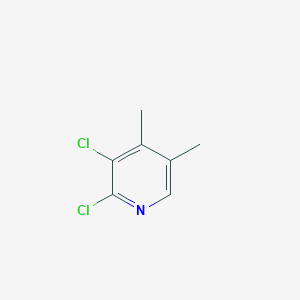
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
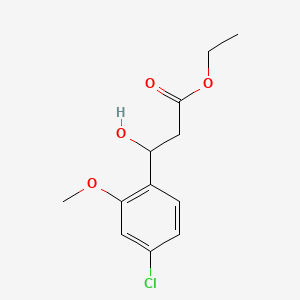
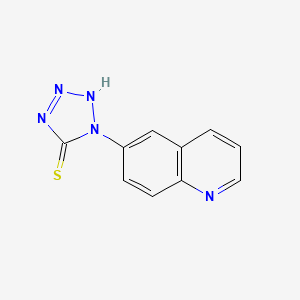

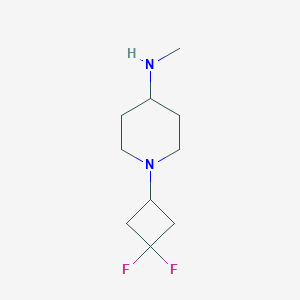
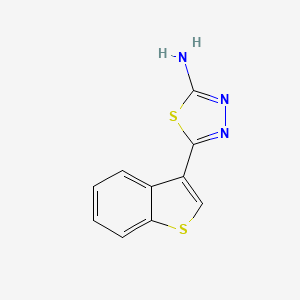
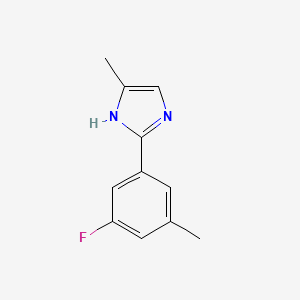
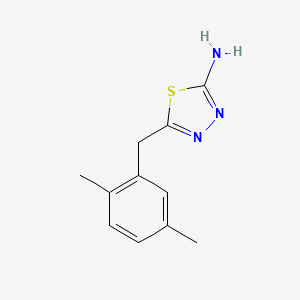
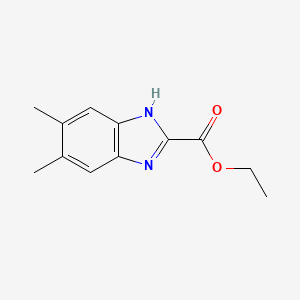
![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
